molecular formula C10H11N3 B1317966 1-methyl-4-phenyl-1H-imidazol-2-amine CAS No. 6653-45-8

1-methyl-4-phenyl-1H-imidazol-2-amine

Cat. No. B1317966
CAS RN: 6653-45-8
M. Wt: 173.21 g/mol
InChI Key: VOQDJTMWXHBYJN-UHFFFAOYSA-N
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Description

“1-methyl-4-phenyl-1H-imidazol-2-amine” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole compounds has been a subject of interest due to their broad range of chemical and biological properties . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.22 . It is a solid at room temperature with a melting point of 204-206 degrees .

Scientific Research Applications

Synthetic Routes and Chemical Analysis

A practical synthetic route for 1-methyl-4-phenyl-1H-imidazol-2-amine, an important pharmaceutical intermediate, was developed through a sequence involving cyclisation, hydrolysis, and methylation. This process also led to the discovery of a novel chemical entity, highlighting the compound's role in facilitating pharmaceutical synthesis and chemical research (Zhou et al., 2018).

Complexation and Structural Studies

Research on new chiral and achiral imines derived from 2-phenyl-1H-imidazole-4-carbaldehyde explored their synthesis, structural characteristics, and complexation stability constants, demonstrating the compound's utility in creating complex molecular architectures and its potential in catalysis and material science (Pařík & Chlupatý, 2014).

Catalysis and Organic Synthesis

In the realm of organic synthesis, studies on intramolecular hydroalkoxylation and hydroamination of alkynes catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands showcased the catalytic prowess of 1-methyl-4-phenyl-1H-imidazol-2-amine derivatives, indicating their significant role in the development of new synthetic methodologies (Pouy et al., 2012).

Photocatalytic Applications

Metal-organic frameworks (MOFs) based on imidazole derivatives, including 1-methyl-4-phenyl-1H-imidazol-2-amine, have been investigated for their highly selective sorption of small hydrocarbons and photocatalytic properties. These studies highlight the compound's applicability in environmental remediation and sustainable chemistry practices (Fu, Kang, & Zhang, 2014).

Analytical and Separation Techniques

The compound's derivatives have been explored in the context of high-temperature liquid chromatography (HTLC), demonstrating their utility in the separation and analysis of complex mixtures. This research is pertinent to the pharmaceutical industry and analytical chemistry, where efficient and precise separation techniques are crucial (Shillingford et al., 2009).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions in the research of imidazole compounds involve overcoming the challenges in the regiocontrolled synthesis of substituted imidazoles . There is a great importance of heterocyclic ring containing drugs due to increasing public health problems .

properties

IUPAC Name

1-methyl-4-phenylimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-7-9(12-10(13)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQDJTMWXHBYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586168
Record name 1-Methyl-4-phenyl-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-phenyl-1H-imidazol-2-amine

CAS RN

6653-45-8
Record name 1-Methyl-4-phenyl-1H-imidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6653-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-phenyl-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Zhou, F Du, Y Shi, T Fang… - Journal of Chemical …, 2018 - journals.sagepub.com
… to an important pharmaceutical intermediate 1-methyl-4-phenyl-1H-imidazol-2-amine, via a three-… was carried out to provide 1-methyl-4-phenyl-1H-imidazol-2-amine in 27.4% total yield. …
Number of citations: 3 journals.sagepub.com

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